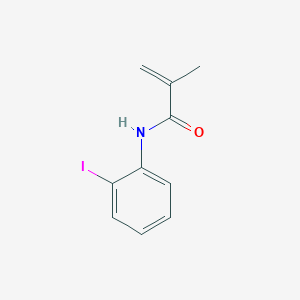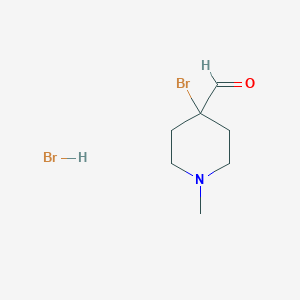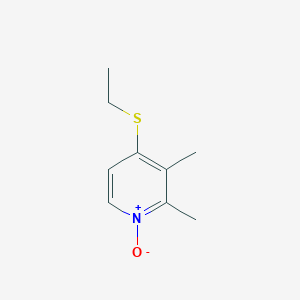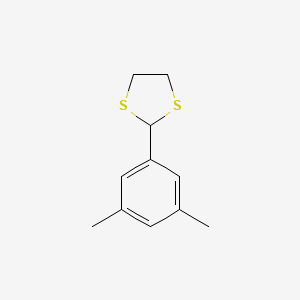
1-Methyl-2,6-dioxooxan-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,6-dioxooxan-1-ium is a chemical compound known for its unique structure and reactivity It belongs to the class of oxonium ions, which are positively charged oxygen-containing species
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxooxan-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1-methyl-2,6-dioxooxane using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an acidic medium to facilitate the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Methyl-2,6-dioxooxan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxonium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the oxonium group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state oxonium ions or related species.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxonium ions with various functional groups.
科学的研究の応用
1-Methyl-2,6-dioxooxan-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Methyl-2,6-dioxooxan-1-ium involves its interaction with molecular targets through its oxonium ion center. The positively charged oxygen atom can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the transformation of substrates. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
類似化合物との比較
Similar Compounds
1-Methyl-2,6-dioxooxane: A related compound with a similar structure but lacking the oxonium ion.
1-Methyl-2,6-dioxooxonium: Another oxonium ion with different substituents.
Uniqueness
1-Methyl-2,6-dioxooxan-1-ium is unique due to its specific oxonium ion structure, which imparts distinct reactivity and properties
特性
| 113020-77-2 | |
分子式 |
C6H9O3+ |
分子量 |
129.13 g/mol |
IUPAC名 |
1-methyloxan-1-ium-2,6-dione |
InChI |
InChI=1S/C6H9O3/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3/q+1 |
InChIキー |
IGGZZXMUNHXYMG-UHFFFAOYSA-N |
正規SMILES |
C[O+]1C(=O)CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
